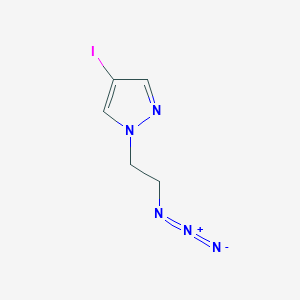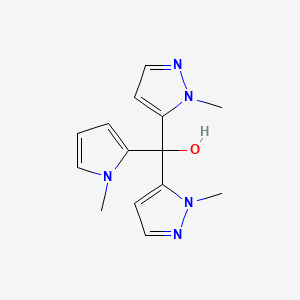![molecular formula C15H8ClF3N2O B1531343 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 1708126-10-6](/img/structure/B1531343.png)
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Übersicht
Beschreibung
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CFPI) is a small molecule that has a wide range of applications in scientific research. CFPI is a synthetic compound that has been used in various studies to investigate the mechanisms of action of drugs, to understand the biochemical and physiological effects of drugs, and to explore the advantages and limitations of laboratory experiments. CFPI is a molecule with a highly reactive imidazole ring, which makes it a useful tool for studying the reactivity of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
Trifluoromethylpyridines (TFMPs): , which include derivatives like our compound of interest, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. More than 50% of the pesticides introduced in the last two decades are fluorinated, with a significant number containing the TFMP group . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.
Pharmaceutical Applications
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical products containing the TFMP moiety having been granted market approval. The derivatives are under continuous research for their potential in treating various diseases .
Glucagon-like Peptide 1 Receptor Agonists
The compound has been identified as a potential activator for the glucagon-like peptide 1 receptor (GLP-1R). It shows promise in increasing GLP-1 secretion, which is crucial for enhancing glucose responsiveness, making it a potential agent for anti-diabetic treatment .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing TFMP have been approved, indicating the compound’s versatility and importance in animal health as well .
Material Science
The derivatives of imidazo[1,5-a]pyridine, which include our compound, show great potential in material science. They have been reported in innovations across different technological applications, including optoelectronic devices .
Optoelectronic Devices and Sensors
Due to their luminescent properties, these compounds are used in optoelectronic devices and sensors. Their unique luminescence makes them suitable for applications in confocal microscopy and imaging .
Eigenschaften
IUPAC Name |
8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCBCIRTKHSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)

![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)


![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)


